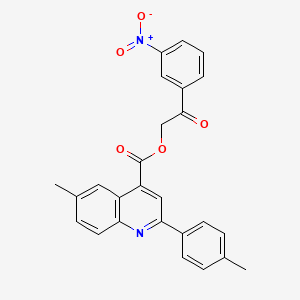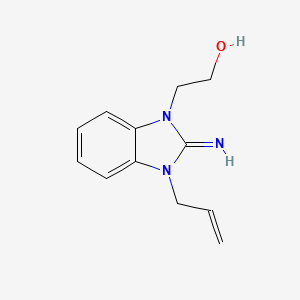![molecular formula C24H19Cl2N5O2S B11665860 N'-[(Z)-(2,6-Dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11665860.png)
N'-[(Z)-(2,6-Dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(Z)-(2,6-Dichlorophényl)méthylidène]-2-{[5-(4-méthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-YL]sulfanyl}acétohydrazide est un composé organique complexe connu pour ses diverses applications dans la recherche scientifique. Ce composé présente une structure unique qui comprend un cycle triazole, un groupe méthoxyphényle et un groupe dichlorophényle, ce qui en fait un sujet d'intérêt dans divers domaines tels que la chimie, la biologie et la médecine.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de N'-[(Z)-(2,6-Dichlorophényl)méthylidène]-2-{[5-(4-méthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-YL]sulfanyl}acétohydrazide implique généralement plusieurs étapes. Une méthode courante comprend la condensation du 2,6-dichlorobenzaldéhyde avec du 2-{[5-(4-méthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-YL]sulfanyl}acétohydrazide en milieu acide. La réaction est généralement réalisée dans un solvant tel que l'éthanol ou le méthanol, la température étant maintenue autour de 60-70°C pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour assurer la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
N'-[(Z)-(2,6-Dichlorophényl)méthylidène]-2-{[5-(4-méthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-YL]sulfanyl}acétohydrazide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide de réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans l'éthanol.
Substitution : Méthylate de sodium dans le méthanol.
Principaux produits formés
Oxydation : Formation des acides carboxyliques correspondants.
Réduction : Formation des alcools correspondants.
Substitution : Formation de dérivés substitués avec divers groupes fonctionnels.
Applications De Recherche Scientifique
N'-[(Z)-(2,6-Dichlorophényl)méthylidène]-2-{[5-(4-méthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-YL]sulfanyl}acétohydrazide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant qu'agent antimicrobien et antifongique.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies, y compris le cancer et les maladies infectieuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de N'-[(Z)-(2,6-Dichlorophényl)méthylidène]-2-{[5-(4-méthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-YL]sulfanyl}acétohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour inhiber certaines enzymes et protéines, ce qui conduit à la perturbation des processus cellulaires dans les micro-organismes et les cellules cancéreuses. Le cycle triazole et le groupe dichlorophényle jouent un rôle crucial dans la liaison aux sites actifs de ces cibles, exerçant ainsi ses effets biologiques .
Mécanisme D'action
The mechanism of action of N’-[(Z)-(2,6-Dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. The triazole ring and dichlorophenyl group play crucial roles in binding to the active sites of these targets, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(E)-(2,4-Dichlorophényl)méthylidène]-2-{[5-(4-méthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-YL]sulfanyl}acétohydrazide
- N'-[(E)-(3,4-Dichlorophényl)méthylidène]-2-{[5-(4-méthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-YL]sulfanyl}acétohydrazide
- N'-[(E)-(2,3-Dichlorophényl)méthylidène]-2-{[5-(4-méthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-YL]sulfanyl}acétohydrazide .
Unicité
N'-[(Z)-(2,6-Dichlorophényl)méthylidène]-2-{[5-(4-méthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-YL]sulfanyl}acétohydrazide se distingue par sa configuration structurale unique, en particulier la configuration Z du groupe dichlorophényle. Cette configuration améliore son affinité de liaison aux cibles moléculaires, ce qui la rend plus efficace dans ses applications biologiques par rapport à ses homologues en configuration E .
Propriétés
Formule moléculaire |
C24H19Cl2N5O2S |
|---|---|
Poids moléculaire |
512.4 g/mol |
Nom IUPAC |
N-[(Z)-(2,6-dichlorophenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19Cl2N5O2S/c1-33-18-12-10-16(11-13-18)23-29-30-24(31(23)17-6-3-2-4-7-17)34-15-22(32)28-27-14-19-20(25)8-5-9-21(19)26/h2-14H,15H2,1H3,(H,28,32)/b27-14- |
Clé InChI |
COTJVKFHRRWDGR-VYYCAZPPSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C\C4=C(C=CC=C4Cl)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC=C4Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide](/img/structure/B11665780.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11665781.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11665785.png)
![2-{(2E)-2-[4-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11665787.png)
![(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11665788.png)
![2-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11665792.png)
![3-chloro-5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665796.png)

![4-[(4-Phenyl-piperazin-1-ylimino)-methyl]-benzoic acid](/img/structure/B11665824.png)

![ethyl 2-({[(3-chlorophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11665828.png)
![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11665847.png)
![6-Cyclopropyl-2-{[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11665855.png)
![Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11665861.png)
